2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Temocapril is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor primarily indicated for the treatment of hypertension and congestive heart failure . It is not approved for use in the United States but is approved in Japan and South Korea . Temocapril is administered as an inactive prodrug and is converted into its active metabolite, temocaprilat .
準備方法
Temocapril is synthesized through a series of chemical reactions involving the formation of a thiazepine ring . The synthetic route typically involves the reaction of specific starting materials under controlled conditions to form the desired compound. Industrial production methods for temocapril involve high-performance thin-layer chromatography (HPTLC) for the determination and analysis of the compound in pharmaceutical formulations .
化学反応の分析
Temocapril undergoes various chemical reactions, including hydrolysis, to convert into its active metabolite, temocaprilat . The compound is rapidly hydrolyzed at its 2-ethyl ester group to form the pharmacologically active diacid metabolite . Common reagents and conditions used in these reactions include methanol and other solvents for dissolution and dilution . The major product formed from these reactions is temocaprilat, which is a potent inhibitor of ACE .
科学的研究の応用
Temocapril has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used in the treatment of hypertension, congestive heart failure, diabetic nephropathy, and the improvement of prognosis for coronary artery diseases, including acute myocardial infarction . Temocapril has been reported to improve endothelial dysfunction by suppressing oxidative stress and increasing adiponectin levels . It also improves renal function and decreases urinary albumin excretion in diabetics and hypertensive patients .
作用機序
Temocapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system . The active metabolite, temocaprilat, binds to ACE and prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure . Temocapril also modulates sympathetic nervous system activity and increases prostaglandin synthesis .
類似化合物との比較
Temocapril is compared with other ACE inhibitors such as enalapril, captopril, and fosinopril . While all these compounds inhibit ACE, temocapril has a unique thiazepine ring structure and is excreted primarily through the bile and urine . Temocaprilat, the active form of temocapril, has slightly higher potency than enalaprilat in inhibiting ACE . The inhibitory potency of temocaprilat on isolated rat aorta is three times that of enalaprilat .
特性
分子式 |
C23H28N2O5S2 |
---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18?,20-/m0/s1 |
InChIキー |
FIQOFIRCTOWDOW-DXCJPMOASA-N |
異性体SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。